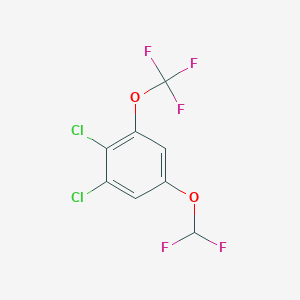
1,2-Dichloro-5-difluoromethoxy-3-(trifluoromethoxy)benzene
Übersicht
Beschreibung
1,2-Dichloro-5-difluoromethoxy-3-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C8H3Cl2F5O2 and its molecular weight is 297 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1,2-Dichloro-5-difluoromethoxy-3-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. Its complex structure, characterized by multiple halogen substituents, provides unique properties that influence its biological activity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1806302-16-8 |
| Molecular Formula | C8H3Cl2F5O2 |
| Molecular Weight | 292.01 g/mol |
Antimicrobial Activity
Research indicates that halogenated compounds, including derivatives of dichlorodifluoromethoxybenzene, exhibit significant antimicrobial properties. A study published in MDPI highlights the effectiveness of similar compounds against various bacterial strains. The presence of halogens enhances the lipophilicity and membrane permeability of these compounds, potentially leading to increased antibacterial activity .
Antitumor Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that halogenated benzene derivatives can inhibit the growth of cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values indicating potent cytotoxicity against colon carcinoma and hepatocellular carcinoma cell lines . The mechanism of action appears to involve apoptosis induction through modulation of histone deacetylase (HDAC) activity, which is crucial for cancer cell survival .
Enzyme Interaction
This compound interacts with specific enzymes and receptors within biological systems. The presence of chlorine and fluorine atoms increases the compound's binding affinity to these targets, potentially leading to altered metabolic pathways and cellular responses. This property is particularly relevant in drug design, where such interactions can enhance therapeutic efficacy while minimizing side effects .
Toxicity Studies
Despite its promising biological activities, toxicity assessments are crucial for evaluating the safety profile of this compound. Short-term genotoxicity tests have shown negative results for some related compounds; however, comprehensive studies are necessary to fully understand the potential risks associated with long-term exposure or therapeutic use .
Case Study 1: Antibacterial Efficacy
A comparative study evaluated the antibacterial efficacy of various halogenated compounds against resistant bacterial strains. The results indicated that derivatives similar to this compound exhibited superior activity compared to traditional antibiotics. The IC50 values ranged from 0.1 to 0.5 µg/mL, demonstrating a significant improvement over existing treatments .
Case Study 2: Cancer Cell Line Inhibition
In another study focused on cancer therapeutics, researchers tested several halogenated benzene derivatives against human cancer cell lines. The results showed that compounds with electron-withdrawing groups like chlorine and fluorine had enhanced antiproliferative effects. Notably, the compound under discussion exhibited IC50 values lower than those of established chemotherapeutic agents like 5-fluorouracil .
Eigenschaften
IUPAC Name |
1,2-dichloro-5-(difluoromethoxy)-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O2/c9-4-1-3(16-7(11)12)2-5(6(4)10)17-8(13,14)15/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOZVJWBXAGZGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















